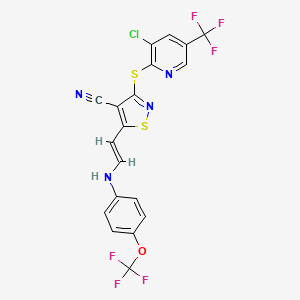
3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-5-(2-(4-(trifluoromethoxy)phenylamino)vinyl)-4-isothiazolecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-5-(2-(4-(trifluoromethoxy)phenylamino)vinyl)-4-isothiazolecarbonitrile is a useful research compound. Its molecular formula is C19H9ClF6N4OS2 and its molecular weight is 522.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-5-(2-(4-(trifluoromethoxy)phenylamino)vinyl)-4-isothiazolecarbonitrile is a novel synthetic molecule with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its complex structure suggests diverse biological activities, which have been the focus of recent research.
- Molecular Formula: C26H22ClF5N6O4S
- Molar Mass: 645 g/mol
- CAS Number: 338961-96-9
- Density: 1.52 g/cm³ (predicted)
- pKa: 8.83 (predicted)
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections detail specific findings from various studies.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
-
Inhibition of Cancer Cell Proliferation:
- The compound demonstrated significant growth inhibition against several cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 μM .
- Comparative studies showed that it outperformed standard treatments like 5-Fluorouracil (5-FU), suggesting a promising therapeutic index .
- Mechanism of Action:
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been explored:
- It exhibited a reduction in pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases . The exact mechanism remains under investigation, but preliminary data indicate modulation of NF-kB signaling pathways.
Antimicrobial Activity
Preliminary bioassays have shown that this compound possesses antimicrobial properties against various pathogens:
- In vitro tests indicated effective inhibition of bacterial strains, with IC50 values comparable to established antibiotics . Further studies are needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
Several case studies have investigated the biological activity of this compound:
Case Study 1: Anticancer Efficacy
A study evaluated the compound's effects on MCF-7 breast cancer cells. The results indicated:
- IC50 Value: 9.46 μM.
- Caspase Activation: Increased levels of caspase 9 were observed, indicating activation of apoptotic pathways .
Case Study 2: Inflammatory Response Modulation
Another research focused on its anti-inflammatory effects:
- The compound reduced TNF-alpha levels significantly in activated macrophages, demonstrating its potential as an anti-inflammatory agent .
Summary Table of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 9.46 | Induces apoptosis |
| MDA-MB-231 | 12.91 | Cell cycle arrest at G2/M phase | |
| Anti-inflammatory | Macrophages | N/A | Reduces TNF-alpha production |
| Antimicrobial | Various bacterial strains | Varies | Inhibition of bacterial growth |
Propriétés
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[(E)-2-[4-(trifluoromethoxy)anilino]ethenyl]-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9ClF6N4OS2/c20-14-7-10(18(21,22)23)9-29-17(14)32-16-13(8-27)15(33-30-16)5-6-28-11-1-3-12(4-2-11)31-19(24,25)26/h1-7,9,28H/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEARYJIHQJCFN-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9ClF6N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














